molecular formula C8H8ClF4N B1418882 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine hydrochloride CAS No. 1185302-13-9

2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine hydrochloride

Cat. No. B1418882
M. Wt: 229.6 g/mol
InChI Key: XNWPGRAQALZJNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine hydrochloride” is a chemical compound with the molecular formula C8H7F4N·HCl . It has a molecular weight of 229.60 . This compound is used in research and is not intended for diagnostic or therapeutic use .


Molecular Structure Analysis

The InChI key for this compound is XNWPGRAQALZJNF-UHFFFAOYSA-N . The empirical formula is C8H7F4N·HCl . For a more detailed view of the structure, you may refer to the 3D structure available in chemical databases .


Physical And Chemical Properties Analysis

This compound is a solid . It has a molecular weight of 229.60 and a molecular formula of C8H7F4N·HCl . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.

Scientific Research Applications

  • Synthesis and Characterization : This compound has been studied for its synthesis and analytical characterizations, particularly in the context of research chemicals and potential clinical applications. One study reports the comprehensive characterization of similar substances, noting their potential as NMDA receptor antagonists (Dybek et al., 2019).

  • Applications in Fluorine Chemistry : Research has explored the use of related compounds in fluorine chemistry, particularly for replacing hydroxyl groups with fluorine atoms. This application is crucial in synthesizing various fluorinated organic compounds (Bergmann & Cohen, 1970).

  • Role in Neuropharmacology : In the field of neuropharmacology, compounds similar to 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine hydrochloride have been investigated for their potential effects on the central nervous system. One study outlines the synthesis of a neurokinin-1 receptor antagonist suitable for clinical administration (Harrison et al., 2001).

  • Use in Radiopharmaceuticals : The compound has also been utilized in the synthesis of radiopharmaceuticals. For instance, a study describes the synthesis of a tritium-labeled compound for use in human ADME (absorption, distribution, metabolism, and excretion) studies (Yang et al., 2008).

  • Investigation of Molecular Structures : Research has also focused on the investigation of molecular structures and reactions, such as the photolysis of diazirines related to 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine hydrochloride. These studies contribute to a deeper understanding of the compound’s behavior under various conditions (Platz et al., 1991).

  • Applications in Medicinal Chemistry : Its derivatives have been synthesized and studied for their medicinal properties, such as their potential as dopamine receptor agonists, highlighting its significance in the development of therapeutic agents (Claudi et al., 1990).

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed . It has a GHS07 pictogram and the signal word “Warning” is associated with it . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

2,2,2-trifluoro-1-(3-fluorophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4N.ClH/c9-6-3-1-2-5(4-6)7(13)8(10,11)12;/h1-4,7H,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNWPGRAQALZJNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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